molecular formula C15H19N3O4 B5719498 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide CAS No. 5694-35-9

2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide

Cat. No. B5719498
CAS RN: 5694-35-9
M. Wt: 305.33 g/mol
InChI Key: UDKMXNMQBLVJFD-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide, also known as BHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHC is a hydrazine derivative that has been synthesized in recent years, and its unique chemical structure has made it an attractive compound for scientific studies.

Mechanism Of Action

The mechanism of action of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide is not fully understood, but it is believed to act through multiple pathways. 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.

Biochemical And Physiological Effects

2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide can inhibit the growth of various cancer cell lines, and can also reduce the production of inflammatory cytokines. In vivo studies have shown that 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide can reduce oxidative stress and inflammation in the brain, and can also improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide for laboratory experiments is its high purity, which makes it easier to control for variables in experiments. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are numerous future directions for research on 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide. One potential direction is the development of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide. Additionally, further studies are needed to determine the optimal dosing and administration methods for 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide in different experimental settings.

Synthesis Methods

The synthesis of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide involves the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with cyclohexyl hydrazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to yield 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide in high purity.

Scientific Research Applications

2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide is in the field of medicinal chemistry, where it has been shown to exhibit anti-tumor and anti-inflammatory properties. 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide has also been studied for its potential use as a neuroprotective agent, due to its ability to reduce oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonylamino)-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c19-14(10-6-7-12-13(8-10)22-9-21-12)17-18-15(20)16-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKMXNMQBLVJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357797
Record name ST50914520
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide

CAS RN

5694-35-9
Record name ST50914520
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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